Cas no 1824025-22-0 (5-Chloroquinoline-8-carboxamide)

5-Chloroquinoline-8-carboxamide 化学的及び物理的性質
名前と識別子
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- 5-Chloroquinoline-8-carboxamide
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- インチ: 1S/C10H7ClN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14)
- InChIKey: BDTXSCBFHQKJDZ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(N)=O)C2C1=CC=CN=2
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 234
- トポロジー分子極性表面積: 56
- XLogP3: 2.1
5-Chloroquinoline-8-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A189007218-5g |
5-Chloroquinoline-8-carboxamide |
1824025-22-0 | 95% | 5g |
$1433.80 | 2023-09-02 | |
Alichem | A189007218-25g |
5-Chloroquinoline-8-carboxamide |
1824025-22-0 | 95% | 25g |
$3789.52 | 2023-09-02 | |
Chemenu | CM222773-1g |
5-Chloroquinoline-8-carboxamide |
1824025-22-0 | 95% | 1g |
$597 | 2023-01-02 | |
Chemenu | CM222773-1g |
5-Chloroquinoline-8-carboxamide |
1824025-22-0 | 95% | 1g |
$636 | 2021-08-04 | |
Alichem | A189007218-10g |
5-Chloroquinoline-8-carboxamide |
1824025-22-0 | 95% | 10g |
$2229.76 | 2023-09-02 |
5-Chloroquinoline-8-carboxamide 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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2. Back matter
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
5-Chloroquinoline-8-carboxamideに関する追加情報
Introduction to 5-Chloroquinoline-8-carboxamide (CAS No. 1824025-22-0)
5-Chloroquinoline-8-carboxamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the chemical identifier CAS No. 1824025-22-0, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 5-Chloroquinoline-8-carboxamide consists of a quinoline core substituted with a chloro group at the 5-position and an amide group at the 8-position, which contributes to its distinct reactivity and biological activity.
The quinoline scaffold is a well-known pharmacophore in medicinal chemistry, with a rich history of applications in the treatment of various diseases, particularly those caused by parasitic infections. The introduction of a chloro group at the 5-position and an amide moiety at the 8-position modifies the electronic and steric properties of the quinoline ring, thereby influencing its interaction with biological targets. This modification has been strategically employed to enhance the pharmacological profile of the compound, making it a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 5-Chloroquinoline-8-carboxamide and biological targets. These studies have revealed that the compound exhibits potent binding affinity to certain enzymes and receptors, which are implicated in various pathological processes. For instance, research has indicated that 5-Chloroquinoline-8-carboxamide may interact with enzymes involved in DNA replication and transcription, suggesting its potential as an antimicrobial agent.
In addition to its antimicrobial properties, 5-Chloroquinoline-8-carboxamide has shown promise in other therapeutic areas. Studies have demonstrated its ability to modulate inflammatory pathways, making it a candidate for the development of anti-inflammatory drugs. The amide group at the 8-position plays a crucial role in these interactions, as it allows for hydrogen bonding with polar residues on target proteins. This interaction not only enhances binding affinity but also contributes to the compound's selectivity.
The synthesis of 5-Chloroquinoline-8-carboxamide involves multi-step organic reactions, typically starting from readily available quinoline derivatives. The chlorination step at the 5-position is critical and requires precise control to avoid side reactions. Advanced synthetic methodologies, such as catalytic chlorination and palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These methods align with current trends in green chemistry, emphasizing sustainability and efficiency in chemical synthesis.
One of the most compelling aspects of 5-Chloroquinoline-8-carboxamide is its potential for structural diversification. By modifying other positions on the quinoline ring or introducing additional functional groups, chemists can generate a library of derivatives with tailored biological activities. This flexibility has spurred interest in exploring novel analogs for drug discovery programs. High-throughput screening (HTS) techniques have been utilized to rapidly assess the activity of these derivatives against various biological targets.
The pharmacokinetic properties of 5-Chloroquinoline-8-carboxamide are also under investigation to ensure its suitability for therapeutic applications. Studies have focused on its solubility, stability, and metabolic pathways to optimize bioavailability. Techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to analyze drug metabolism and identify potential metabolites. Understanding these pharmacokinetic parameters is essential for designing effective drug formulations and dosing regimens.
Preclinical studies have provided valuable insights into the safety and efficacy of 5-Chloroquinoline-8-carboxamide. Animal models have been used to evaluate its toxicity profile and therapeutic potential across different disease models. These studies have revealed that the compound exhibits low toxicity at therapeutic doses but may cause adverse effects at higher concentrations. Further research is needed to elucidate these mechanisms and develop strategies to mitigate any potential risks.
The future directions for research on 5-Chloroquinoline-8-carboxamide include exploring its mechanisms of action in greater detail and translating preclinical findings into clinical trials. Collaborative efforts between academic researchers and pharmaceutical companies are essential for advancing this compound towards therapeutic use. Additionally, computational approaches such as molecular dynamics simulations can provide insights into how 5-Chloroquinoline-8-carboxamide interacts with biological targets at an atomic level.
In conclusion,5-Chloroquinoline-8-carboxamide (CAS No. 1824025-22-0) is a versatile compound with significant potential in pharmaceutical applications. Its unique structure and functional properties make it an attractive candidate for drug development across multiple therapeutic areas. Continued research efforts will be crucial in unlocking its full potential and bringing new treatments to patients worldwide.
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